diethyl 6'-acetyl-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate
Description
This compound belongs to the spiro-fused thiopyrano[2,3-c]quinoline class, characterized by a complex bicyclic framework integrating a 1,3-dithiole ring and a quinoline moiety. Key structural features include:
- Spiro junction: The 1,3-dithiole ring is spiro-connected to the thiopyrano-quinoline system, creating a rigid three-dimensional architecture .
- Substituents: Acetyl group at the 6'-position. Three methyl groups at positions 5',5',9'. Diethyl ester groups at positions 3' and 2. Its molecular formula is C₂₃H₂₅NO₄S₃, with a molecular weight of 475.65 g/mol . The acetyl and ester groups enhance polarity, while the methyl groups contribute to steric bulk and lipophilicity.
Properties
IUPAC Name |
diethyl 6'-acetyl-5',5',9'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5S3/c1-7-30-22(28)18-12-25(32-13-19(34-25)23(29)31-8-2)20-16-11-14(3)9-10-17(16)26(15(4)27)24(5,6)21(20)33-18/h9-13H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUIHALVTYHTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2(C3=C(S1)C(N(C4=C3C=C(C=C4)C)C(=O)C)(C)C)SC=C(S2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 6'-acetyl-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a spirodithiole framework. Its molecular formula is , and it features multiple functional groups that contribute to its biological activity. The intricate arrangement of atoms within the molecule suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit notable antimicrobial properties. For instance, derivatives of thiazine and benzothiazine have shown efficacy against a range of pathogens, including bacteria and fungi. The biological activity of diethyl 6'-acetyl-5',5',9'-trimethyl-5',6'-dihydrospiro compounds may extend to similar antimicrobial effects due to their structural analogies.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibited growth | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Antifungal properties noted |
Antioxidant Properties
The antioxidant activity of spiro[1,3-dithiole] derivatives has been documented in various studies. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Compounds similar to diethyl 6'-acetyl-5',5',9'-trimethyl-5',6'-dihydrospiro have demonstrated anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The mechanisms through which diethyl 6'-acetyl-5',5',9'-trimethyl-5',6'-dihydrospiro exerts its biological effects are still under investigation. However, preliminary data suggest that it may interact with specific enzymes or receptors linked to inflammation and microbial resistance.
Enzyme Inhibition
Research into related compounds indicates that they may inhibit key enzymes involved in metabolic pathways critical for pathogen survival. This could lead to enhanced efficacy against resistant strains of bacteria.
Case Studies
- In Vitro Studies : A study examining the antibacterial activity of similar compounds found that certain derivatives exhibited significant inhibition against E. coli and S. aureus. These findings suggest potential for diethyl 6'-acetyl-5',5',9'-trimethyl-5',6'-dihydrospiro in treating bacterial infections.
- Antioxidant Assessment : In a comparative analysis of various spiro compounds, diethyl derivatives were shown to effectively reduce oxidative stress markers in cell cultures, indicating strong antioxidant potential.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to three analogues with variations in substituents and molecular weight:
| Compound Name | ID | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Differences | logP* | Availability |
|---|---|---|---|---|---|---|
| Diethyl 6'-acetyl-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate | Y508-5443 | C₂₃H₂₅NO₄S₃ | 475.65 | 6'-acetyl, 5',5',9'-trimethyl | ~5.5–6.0† | 2 mg |
| Diethyl 5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate | 4477-1009 | C₂₂H₂₃NO₄S₃ | 461.62 | No acetyl, reduced methyl groups (5',5') | ~4.5–5.0† | 20 mg |
| Tetramethyl 5',5',8'-trimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate | 3389-1198 | C₃₃H₃₁NO₉S₃ | 681.80 | Phenylacetyl, additional methyl and esters | 6.078‡ | Not reported |
*Estimated logP values based on structural trends.
†Predicted using fragment-based methods .
‡Experimentally determined .
Key Observations :
Molecular Weight : The target compound (475.65 g/mol) is intermediate between the simpler 4477-1009 (461.62 g/mol) and the bulkier 3389-1198 (681.80 g/mol).
The phenylacetyl substituent in 3389-1198 significantly increases lipophilicity (logP = 6.078), making it less water-soluble than the acetyl-bearing analogue.
Steric Bulk : Additional methyl groups in Y508-5443 and 3389-1198 may hinder rotational freedom, affecting binding to biological targets.
Q & A
Q. What synthetic strategies are employed for preparing the compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
- Reflux conditions : Ethanol or 1,4-dioxane under reflux (3–5 hours) for cyclization or condensation reactions, as seen in analogous thiopyran and dihydroquinoline syntheses .
- Catalytic systems : Triethylamine (TEA) is often used to deprotonate intermediates, as in the formation of pyrano-thiazole derivatives .
- Purification : Recrystallization from solvents like aqueous DMF or ethanol ensures high purity .
- Spectroscopic validation : , , and IR confirm structural integrity, with shifts for acetyl (δ ~2.3 ppm) and ester carbonyls (δ ~170 ppm) critical for verification .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : identifies proton environments (e.g., methyl groups at δ 1.2–1.4 ppm for ethyl esters), while confirms carbonyl carbons (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight accuracy (e.g., <2 ppm error) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~1250 cm (C-S bonds) are diagnostic .
Q. How are purification challenges addressed for this hydrophobic spiro compound?
- Solvent selection : Hydrophobic backbones require polar aprotic solvents (e.g., DMF) for recrystallization .
- Chromatography : Silica gel chromatography with gradient elution (hexane/ethyl acetate) resolves sterically hindered derivatives .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- SHELX refinement : SHELXL refines X-ray diffraction data, optimizing bond lengths/angles and validating spiro-ring conformations. Discrepancies in torsional angles (e.g., C6–N3–C9 vs. C5–C6–N3) are resolved via iterative least-squares refinement .
- Twinned data : For poorly diffracting crystals, SHELXL’s twin refinement handles pseudo-merohedral twinning, common in thiopyrano-quinoline systems .
Q. What computational methods predict the compound’s electronic properties for materials science applications?
- DFT calculations : Models HOMO/LUMO distributions to assess charge-transfer potential. Analogous dimethyl dicarboxylates show HOMO localized on thiophene rings, suggesting optoelectronic utility .
- Molecular docking : For biological studies, docking into enzyme active sites (e.g., kinase domains) prioritizes substituent modifications. Thiopyrano-quinoline derivatives exhibit affinity for DNA via intercalation (K = 2.4 × 10 M) .
Q. How are structure-activity relationships (SARs) analyzed for pharmacological potential?
- IC profiling : Antiproliferative activity against cancer cell lines (e.g., HCT-15 IC = 4.5 µM) is correlated with acetyl and thiopyran substituents .
- Comparative SAR : Pyrazolo[3,4-d]pyrimidine and thiophene analogs show that electron-withdrawing groups (e.g., nitro, cyano) enhance bioactivity .
Methodological Considerations
Q. How to address contradictions in reaction yields or spectroscopic data across studies?
- Reproducibility checks : Vary solvent polarity (e.g., ethanol vs. DMF) and monitor intermediates via LC-MS .
- Crystallographic validation : Resolve NMR signal overlaps by comparing experimental vs. calculated shifts from X-ray structures .
Q. What strategies optimize the compound’s stability during storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
